5-Norbornene-2-endo,3-exo-dicarboxylic acid
Overview
Description
5-Norbornene-2-endo,3-exo-dicarboxylic acid is a bicyclic compound with the molecular formula C9H10O4 It is characterized by its unique structure, which includes a norbornene core with two carboxylic acid groups attached at the 2 and 3 positions in an endo and exo configuration, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Norbornene-2-endo,3-exo-dicarboxylic acid can be synthesized through the acid-catalyzed reaction of norbornene with dicarboxylic acids . The reaction typically involves mixing norbornene with a suitable dicarboxylic acid under acidic conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as microwave-assisted synthesis. For example, a method involving the microwave reaction of cis-5-norbornene-endo-2,3-dicarboxylic anhydride with a solvent has been developed, which offers high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Norbornene-2-endo,3-exo-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents suitable for the specific reaction.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols.
Scientific Research Applications
5-Norbornene-2-endo,3-exo-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Norbornene-2-endo,3-exo-dicarboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to its reactive carboxylic acid groups. These groups can interact with different molecular targets and pathways, facilitating the formation of complex structures and materials. For example, in polymerization reactions, the compound can undergo ring-opening metathesis polymerization, leading to the formation of high molecular weight polymers with unique properties .
Comparison with Similar Compounds
Similar Compounds
- cis-5-Norbornene-endo-2,3-dicarboxylic acid
- cis-5-Norbornene-exo-2,3-dicarboxylic anhydride
- exo-5-Norbornenecarboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Uniqueness
5-Norbornene-2-endo,3-exo-dicarboxylic acid is unique due to its specific endo and exo configuration of the carboxylic acid groups, which imparts distinct chemical properties and reactivity compared to its similar compounds. This unique configuration allows it to participate in specific reactions and form products that are not easily achievable with other similar compounds.
Properties
IUPAC Name |
(1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5+,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDNOXCRFUCAKQ-XZBKPIIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-88-0, 32216-02-7 | |
Record name | 5-Norbornene-2,3-dicarboxylic acid, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Norbornene-2,3-dicarboxylic acid, (1R,2R,3R,4S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032216027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Norbornene-2-endo,3-exo-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-NORBORNENE-2,3-DICARBOXYLIC ACID, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59ON9SNC4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-NORBORNENE-2,3-DICARBOXYLIC ACID, (1R,2R,3R,4S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464GIL849I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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